molecular formula C6H6FN3S B13522119 (6-Fluoropyridin-3-yl)thiourea

(6-Fluoropyridin-3-yl)thiourea

Cat. No.: B13522119
M. Wt: 171.20 g/mol
InChI Key: JPANFRKDNPGDIJ-UHFFFAOYSA-N
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Description

It is a crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-3-yl)thiourea typically involves the reaction of 6-fluoropyridine-3-amine with thiocyanate compounds under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Fluoropyridin-3-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals to enhance product quality and efficiency.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine derivative used in similar applications.

    3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole: A compound with antimicrobial and antioxidant properties.

Uniqueness

(6-Fluoropyridin-3-yl)thiourea is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and potential biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H6FN3S

Molecular Weight

171.20 g/mol

IUPAC Name

(6-fluoropyridin-3-yl)thiourea

InChI

InChI=1S/C6H6FN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11)

InChI Key

JPANFRKDNPGDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=S)N)F

Origin of Product

United States

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